REACTION_CXSMILES
|
C(NC(=O)O)(C)(C)C.[CH2:9]([NH:12][C:13]([C:15]1([S:18]([NH2:21])(=[O:20])=[O:19])[CH2:17][CH2:16]1)=[O:14])[CH2:10][CH3:11].COCC1(S(N)(=O)=O)CC1>>[CH2:9]([NH:12][C:13]([C:15]1([S:18]([NH2:21])(=[O:19])=[O:20])[CH2:17][CH2:16]1)=[O:14])[CH2:10][CH3:11] |f:0.1|
|
Name
|
1-propylcarbamoylcyclopropanesulfonamide tert-butylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(O)=O.C(CC)NC(=O)C1(CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1(CC1)S(=O)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was recrystallized from the minimum amount of CH2Cl2/hexanes
|
Name
|
|
Type
|
|
Smiles
|
C(CC)NC(=O)C1(CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |